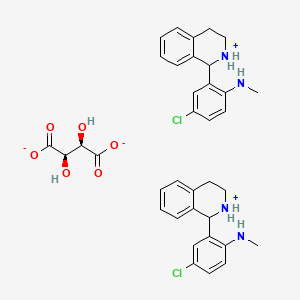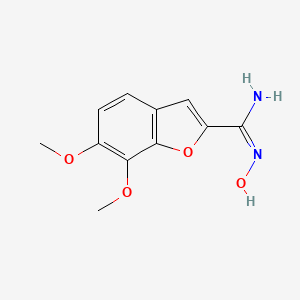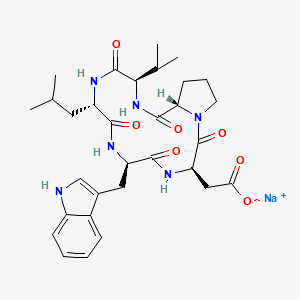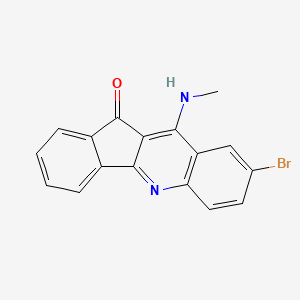
8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound with the molecular formula C17H11BrN2O. It is characterized by its indenoquinoline structure, which is a fused ring system combining indene and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indenoquinoline derivatives.
Scientific Research Applications
8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- 8,10-Dichloroindeno(1,2-b)quinolin-11-one
- 8,10-Dibromoindeno(1,2-b)quinolin-11-one
Uniqueness
8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific bromine and methylamino substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
93663-34-4 |
|---|---|
Molecular Formula |
C17H11BrN2O |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
8-bromo-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11BrN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |
InChI Key |
XCXIVKBWLQUWSH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



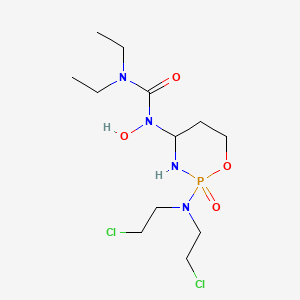
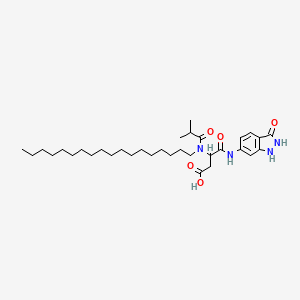
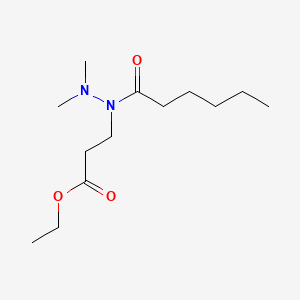

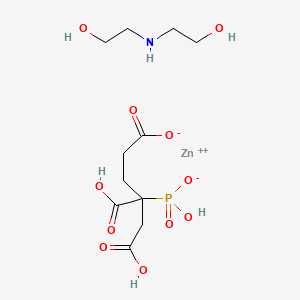
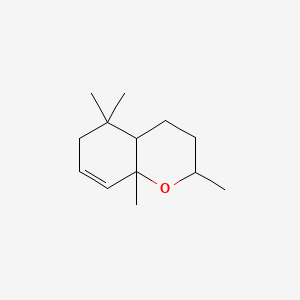
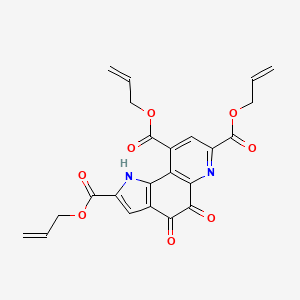
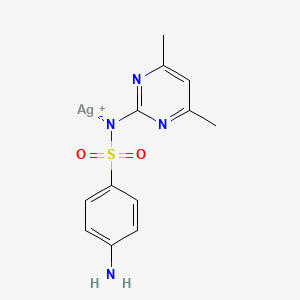
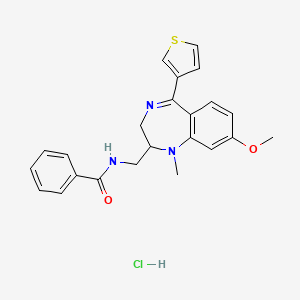
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
